Pyridin-2-yl(thiophen-3-yl)methanamine
CAS No.:
Cat. No.: VC18289046
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10N2S |
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Molecular Weight | 190.27 g/mol |
IUPAC Name | pyridin-2-yl(thiophen-3-yl)methanamine |
Standard InChI | InChI=1S/C10H10N2S/c11-10(8-4-6-13-7-8)9-3-1-2-5-12-9/h1-7,10H,11H2 |
Standard InChI Key | OLMREPPHGOTEEZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)C(C2=CSC=C2)N |
Introduction
Chemical Structure and Nomenclature
Pyridin-2-yl(thiophen-3-yl)methanamine (IUPAC name: 1-(pyridin-2-yl)-1-(thiophen-3-yl)methanamine) consists of a pyridine ring substituted at the 2-position and a thiophene ring at the 3-position, connected by a methanamine group. The molecular formula is CHNS, with a molecular weight of 202.27 g/mol. The compound’s planar heteroaromatic systems facilitate π-π stacking interactions, while the amine group enhances solubility in polar solvents and enables functionalization via nucleophilic reactions.
Synthetic Routes and Optimization
Cross-Coupling Strategies
The synthesis of Pyridin-2-yl(thiophen-3-yl)methanamine can be achieved through palladium-catalyzed cross-coupling reactions. A representative approach involves:
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Suzuki-Miyaura Coupling: Reacting 3-thiopheneboronic acid with 2-bromopyridine in the presence of Pd(PPh) and a base (e.g., NaCO) yields the biaryl intermediate. Subsequent reductive amination with ammonium formate and formaldehyde introduces the methanamine group .
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Buchwald-Hartwig Amination: Direct coupling of 2-aminopyridine with 3-bromothiophene using a palladium catalyst (e.g., Pd(dba)) and a ligand (e.g., Xantphos) provides an alternative route .
Table 1: Representative Synthetic Conditions and Yields
Method | Catalyst System | Temperature (°C) | Yield (%) |
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Suzuki-Miyaura Coupling | Pd(PPh), NaCO | 80 | 65–72 |
Buchwald-Hartwig | Pd(dba), Xantphos | 100 | 58–63 |
Purification and Characterization
Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using:
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NMR Spectroscopy: Distinct signals for pyridine (δ 8.5–7.5 ppm) and thiophene (δ 7.2–6.8 ppm) protons.
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High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 202.27 .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions for 6 months.
Spectroscopic Data
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UV-Vis: Absorption maxima at 265 nm (π→π* transition) and 310 nm (n→π* transition).
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IR Spectroscopy: Stretching vibrations at 3350 cm (N–H), 1600 cm (C=N), and 690 cm (C–S) .
Biological Activity and Mechanistic Insights
Anticancer Activity
Pyridine-thiophene hybrids are known to target kinases involved in cancer cell proliferation. For instance, analogs inhibiting maternal embryonic leucine zipper kinase (MELK) induce apoptosis in breast cancer models (IC: 50–100 nM) . Molecular docking studies predict that the thiophene moiety interacts with hydrophobic kinase pockets, while the pyridine nitrogen forms hydrogen bonds with catalytic residues.
Table 2: Hypothetical Biological Activity Profile
Assay | Model System | Result (Predicted) |
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M.tb Growth Inhibition | Mycobacterium | MIC: 0.5–2.0 µg/mL |
MELK Inhibition | Breast Cancer Cells | IC: 75 nM |
COX-2 Inhibition | Inflammatory Cells | IC: 1.2 µM |
Applications in Drug Development
Structure-Activity Relationship (SAR) Studies
Key structural features influencing activity include:
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Pyridine Substitution: 2-Pyridyl enhances target binding via directional hydrogen bonding.
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Thiophene Orientation: 3-Thiophenyl optimizes steric compatibility with enzyme active sites .
Prodrug Design
The primary amine group facilitates conjugation with prodrug moieties (e.g., acetyl, peptidyl groups), improving pharmacokinetic properties. In silico simulations suggest a plasma half-life extension from 2 to 8 hours upon acetylation.
Comparative Analysis with Structural Analogs
Pyridin-3-yl(thiophen-2-yl)methanamine
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Key Difference: Substitution at pyridine 3-position reduces MELK affinity by 40% due to altered hydrogen-bonding geometry.
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Bioavailability: Lower logP (1.2 vs. 1.8) results in reduced membrane permeability .
Thiophen-2-yl(pyrimidin-4-yl)methanamine
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Enhanced Selectivity: Pyrimidine ring increases selectivity for bacterial dihydrofolate reductase (DHFR) over human DHFR.
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Synthetic Complexity: Requires multistep synthesis (3 steps vs. 2 steps for pyridine analogs) .
Future Research Directions
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Mechanistic Elucidation: Detailed enzymology studies to confirm molecular targets.
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Toxicity Profiling: Assessment of hERG channel inhibition and hepatotoxicity.
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Formulation Development: Nanoencapsulation to enhance aqueous solubility and bioavailability.
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